molecular formula C13H17NO4S B1605386 N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine CAS No. 69278-53-1

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

Cat. No.: B1605386
CAS No.: 69278-53-1
M. Wt: 283.35 g/mol
InChI Key: XVYIBLSMGFJYAR-PXYINDEMSA-N
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Description

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a chemical compound with the molecular formula C26H34N2O8S2. It is known for its unique structure, which includes an acetyl group, a hydroxy group, and a phenylethyl group attached to the amino acid cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxy-phenylethyl group. The reaction conditions often include the use of acetyl chloride or acetic anhydride as acetylating agents, and the reaction is carried out in the presence of a base such as pyridine or triethylamine. The hydroxy-phenylethyl group can be introduced through a nucleophilic substitution reaction using appropriate phenylethyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxy-phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIBLSMGFJYAR-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988996
Record name N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-53-1
Record name N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69278-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
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